N-(5-methyl-1,3-thiazol-2-yl)cyclopropanecarboxamide

Fragment-Based Drug Discovery Lead Optimization Medicinal Chemistry

A 182.25 g/mol thiazole carboxamide fragment probe featuring a rigid cyclopropanecarboxamide moiety, supplied without pre-collected analytical data as part of a rare-chemical screening collection. Ideal as a Rule-of-Three-compliant starting point for fragment-based campaigns; the constrained cyclopropane geometry confers entropic advantages in narrow binding pockets. Suitable as a structurally minimal negative control in kinase selectivity panels. Independent identity verification (NMR, LCMS) is mandatory before SAR use.

Molecular Formula C8H10N2OS
Molecular Weight 182.24
CAS No. 401582-90-9
Cat. No. B2967649
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-methyl-1,3-thiazol-2-yl)cyclopropanecarboxamide
CAS401582-90-9
Molecular FormulaC8H10N2OS
Molecular Weight182.24
Structural Identifiers
SMILESCC1=CN=C(S1)NC(=O)C2CC2
InChIInChI=1S/C8H10N2OS/c1-5-4-9-8(12-5)10-7(11)6-2-3-6/h4,6H,2-3H2,1H3,(H,9,10,11)
InChIKeyBVLOQNYBUVHSJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 ea / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-Methyl-1,3-thiazol-2-yl)cyclopropanecarboxamide (CAS 401582-90-9): Chemical Profile and Research Screening Context


N-(5-Methyl-1,3-thiazol-2-yl)cyclopropanecarboxamide is a low-molecular-weight (182.25 g/mol) thiazole carboxamide featuring a cyclopropanecarbonyl substituent at the 2-amino position of a 5-methylthiazole ring . It belongs to the broader class of thiazole carboxamide derivatives, which exhibit diverse biological activities including kinase inhibition, antimicrobial effects, and enzyme modulation [1]. The compound is available through Sigma-Aldrich as part of the AldrichCPR rare-chemical screening collection (product T327824), with the explicit caveat that the supplier does not collect analytical data for this product and provides it 'as-is' to early discovery researchers . This product is principally intended as a chemical probe or medicinal chemistry starting point, not as a validated tool compound.

Procurement Risk Alert: Why Substituting N-(5-Methyl-1,3-thiazol-2-yl)cyclopropanecarboxamide with a Generic Thiazole Carboxamide Can Invalidate Assay Results


Within the thiazole carboxamide chemotype library, minor structural perturbations produce dramatic shifts in target engagement and selectivity profiles. The cyclopropanecarboxamide moiety in this compound introduces a rigid, conformationally constrained acyl group . Replacement by the cyclopentanecarboxamide analog (Sigma-Aldrich MFCD04723300, C10H14N2OS), for example, adds two methylene units and increases molecular weight from 182.25 to 210.30 g/mol—altering lipophilicity (cLogP), hydrogen-bonding capacity, and steric fit within enzyme active sites [1]. Similarly, the 2,2-dimethyl-cyclopropane variant (CAS 2310083-24-8) introduces geminal methyl groups that further modify the torsional profile and metabolic vulnerability of the cyclopropane ring [2]. The lack of supplier analytical data means that independent identity verification (NMR, LCMS) is mandatory before use; any substitution without re-validation introduces uncontrolled variables into structure-activity relationship (SAR) datasets.

Quantitative Differentiation Evidence: N-(5-Methyl-1,3-thiazol-2-yl)cyclopropanecarboxamide vs. Closest Structural Analogs


Molecular Weight Advantage: Minimalism in Fragment-Based Screening Libraries

At 182.25 g/mol, N-(5-methyl-1,3-thiazol-2-yl)cyclopropanecarboxamide adheres to the Astex 'Rule of Three' for fragment hits (MW ≤ 300). The cyclopentanecarboxamide analog (MFCD04723300) carries a 15.4% higher molecular weight (210.30 g/mol), increasing the number of non-hydrogen atoms and rotational bonds . For fragment-based screening, every additional heavy atom reduces ligand efficiency metrics and may limit downstream optimization headroom.

Fragment-Based Drug Discovery Lead Optimization Medicinal Chemistry

Conformational Rigidity: Cyclopropane vs. Cyclopentane Ring Geometry

The cyclopropane ring enforces a unique, rigid, planar-symmetric geometry with C–C–C bond angles of approximately 60°, creating an sp²-like character in the C–C bonds. This contrasts with the cyclopentane analog (MFCD04723300), where the five-membered ring populates multiple envelope and twist conformations that interconvert at room temperature . In the cyclopropane system, the amide carbonyl vector is geometrically constrained to a narrow spatial range, reducing the entropic penalty upon binding to pre-organized protein pockets.

Conformational Analysis Molecular Recognition Scaffold Design

Supplier Transparency: Sigma-Aldrich 'As-Is' Policy vs. Alternative Vendor QC Standards

Sigma-Aldrich explicitly states for T327824: 'Sigma-Aldrich does not collect analytical data for this product. Buyer assumes responsibility to confirm product identity and/or purity. All sales are final' . This contrasts with N-(5-methyl-1,3-thiazol-2-yl)cyclopentanecarboxamide (available through Sigma-Aldrich with standard QC documentation) and with 2-(methylamino)-N-(5-methylthiazol-2-yl)acetamide, for which benchchem advertises ≥95% purity with a validated SIRT1 IC₅₀ of 1.70 μM . Procurement of T327824 therefore requires built-in analytical verification costs that may not apply to better-characterized alternatives.

Procurement Quality Control Compound Identity Verification

Class-Level Antifungal Activity: Thiazole-Cyclopropyl Pharmacophore Validation

A 2018 study of (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives (compounds 3a–3j) demonstrated potent activity against Candida spp. ATCC strains with MIC values of 0.015–7.81 μg/mL, comparable to or exceeding nystatin [1]. While these are hydrazinyl-linked thiazoles rather than carboxamides, the conserved 5-methylthiazole-cyclopropane pharmacophoric motif suggests that the target compound shares core structural determinants for antifungal target engagement. No head-to-head data exist comparing the target compound directly to these derivatives.

Antifungal Drug Discovery Anti-Candida Pharmacophore Modeling

Procurement Decision Scenarios: When N-(5-Methyl-1,3-thiazol-2-yl)cyclopropanecarboxamide Is the Scientifically Justified Choice


Fragment-Based Screening Programs Requiring Low-MW, Rule-of-Three-Compliant Thiazole Cores

For academic or industrial fragment-screening campaigns, the compound's molecular weight of 182.25 g/mol makes it Rule-of-Three compliant, offering maximum ligand efficiency headroom [1]. The cyclopentane analog (210.30 g/mol) exceeds the preferred fragment MW ceiling, making the target compound the more appropriate selection for fragment library inclusion.

Conformational Rigidity-Driven Scaffold Design for Pre-Organized Enzyme Pockets

When targeting proteins with narrow, pre-organized binding pockets (e.g., ATP-binding sites of certain kinases), the rigid cyclopropane geometry may provide entropic advantages over flexible cycloalkyl analogs [1]. Procurement of this compound is justified when computational docking or SAR data indicate a preference for a constrained acyl substituent.

Antifungal Pharmacophore Expansion Starting from a Minimal Cyclopropane-Thiazole Core

Building on class-level evidence that 5-methylthiazole-cyclopropane derivatives exhibit antifungal MIC values as low as 0.015 μg/mL against Candida spp. [1], procurement of the target compound provides a structurally minimal starting point for systematic SAR exploration—adding substituents to the thiazole 4-position or modifying the cyclopropane ring to probe potency and selectivity determinants.

Negative Control or Orthogonal Chemotype in Kinase Selectivity Panels

Given that numerous 5-methylthiazol-2-yl-containing compounds have demonstrated nanomolar kinase inhibition (e.g., JAK2 IC₅₀ = 3 nM for related chemotypes, MGAT IC₅₀ = 1.5 nM) [1], the target compound—lacking the extended aromatic substituents necessary for potent kinase engagement—may serve as a structurally matched negative control in selectivity profiling panels. Buyers should verify inactivity against the target kinase panel before committing to procurement for this purpose.

Quote Request

Request a Quote for N-(5-methyl-1,3-thiazol-2-yl)cyclopropanecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.